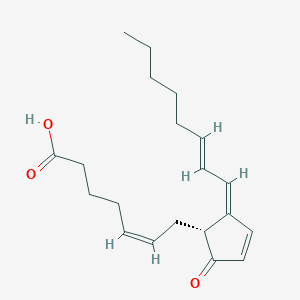

15d-Prostaglandin A2

Descripción

Overview of 15d-PGJ2 as a Cyclopentenone Prostaglandin (B15479496) and Lipid Signaling Molecule

15-Deoxy-Δ12,14-Prostaglandin J2 (15d-PGJ2) is a naturally occurring prostaglandin, a class of lipid compounds derived from fatty acids in the body. tandfonline.com Specifically, it is a terminal product of the cyclooxygenase (COX) pathway and a metabolite of prostaglandin D2 (PGD2). dovepress.commedchemexpress.com 15d-PGJ2 belongs to the cyclopentenone prostaglandin (cyPG) family, which is characterized by a chemically reactive α,β-unsaturated carbonyl group within its cyclopentenone ring structure. dovepress.come-century.us This structural feature, particularly the electrophilic carbon atom, is crucial for many of its biological activities, as it can react with cellular nucleophiles like the thiol groups of cysteine residues in proteins. tandfonline.commdpi.com

As a lipid signaling molecule, 15d-PGJ2 is involved in a multitude of cellular functions. nih.gov Unlike many other prostaglandins (B1171923) that exert their effects by binding to specific G protein-coupled receptors on the cell surface, 15d-PGJ2 can also act through intracellular targets. nih.govnih.gov It is recognized as a potent, naturally occurring ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a type of nuclear receptor that regulates gene expression. nih.govnih.gov This interaction is central to many of the compound's observed biological effects. nih.gov However, a significant portion of its activities also occurs independently of PPARγ, highlighting its multifaceted signaling capabilities. nih.govpnas.org

Historical Context and Significance in Biological Research

The discovery of prostaglandins dates back to the 1930s, but the identification and study of specific members like 15d-PGJ2 came much later. In the early 1980s, researchers discovered that PGD2 could dehydrate both in vivo and in vitro to form the J2 series of prostaglandins, which includes 15d-PGJ2. tandfonline.com Initially, the biological relevance of these dehydration products was not fully understood.

A pivotal moment in 15d-PGJ2 research was its identification as the first endogenous ligand for the nuclear receptor PPARγ in 1995. medchemexpress.comnih.govaai.org This discovery was significant because it linked a naturally produced lipid molecule to the direct regulation of gene transcription involved in processes like adipocyte differentiation and glucose homeostasis. tandfonline.com

Since then, 15d-PGJ2 has garnered substantial attention in biological research for its diverse and potent activities. ontosight.ai It is particularly noted for its anti-inflammatory properties. nih.govontosight.ai Research has shown that 15d-PGJ2 can inhibit the production of pro-inflammatory molecules and repress key inflammatory signaling pathways, such as the NF-κB pathway. pnas.orgfrontiersin.orgnih.gov Beyond its role in inflammation, studies have revealed its pro-apoptotic, anti-angiogenic, and anti-metastatic capabilities, making it a significant subject of investigation in cancer research. e-century.us The compound's ability to influence a wide array of biological processes, from resolving inflammation to inducing cell death in cancer cells, underscores its importance as a key signaling molecule and a model for the development of new therapeutic agents. ontosight.aiwikipedia.org

Research Findings on 15d-PGJ2

| Biological Effect | Mechanism of Action | Key Research Findings | References |

|---|---|---|---|

| Anti-inflammatory | Inhibition of NF-κB pathway, activation of PPARγ, activation of NRF2. | Inhibits IκB kinase (IKK), preventing NF-κB nuclear translocation. Directly modifies NF-κB subunits, blocking DNA binding. Represses inflammatory genes like iNOS, TNF-α, and COX-2. Inhibits the NLRP1 and NLRP3 inflammasomes. | pnas.orgaai.orgfrontiersin.orgnih.gov |

| Anti-cancer | Induction of apoptosis, inhibition of cell proliferation, anti-angiogenesis, anti-metastasis. | Induces cell cycle arrest. Triggers apoptosis through ROS production and mitochondrial dysfunction. Inhibits expression of matrix metalloproteinases (MMPs) involved in metastasis. | e-century.usnih.gov |

| Adipocyte Differentiation | Activation of PPARγ. | Promotes the differentiation of preadipocytes into mature adipocytes. | medchemexpress.comnih.gov |

| Regulation of Translation | Inactivation of eukaryotic initiation factor 4A (eIF4A). | Binds to eIF4A, blocking its interaction with eIF4G, which is essential for the translation of many mRNAs. This contributes to its anti-proliferative and anti-inflammatory effects. | nih.govnih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

(Z)-7-[(1R,2Z)-2-[(E)-oct-2-enylidene]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-2-3-4-5-6-9-12-17-15-16-19(21)18(17)13-10-7-8-11-14-20(22)23/h6-7,9-10,12,15-16,18H,2-5,8,11,13-14H2,1H3,(H,22,23)/b9-6+,10-7-,17-12-/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHHGDAJJMEHST-NBIYZLHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=C1C=CC(=O)C1CC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C\1/C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolism of 15d Pgj2

Precursor Pathways from Arachidonic Acid

The journey to 15d-PGJ2 begins with the availability of its essential precursor, arachidonic acid, a polyunsaturated fatty acid stored within the cell membrane.

The biosynthesis cascade is initiated by the action of the phospholipase A2 (PLA2) enzyme. researchgate.net In response to various stimuli, PLA2 catalyzes the hydrolysis of membrane phospholipids, specifically at the sn-2 position, to release arachidonic acid (AA). researchgate.netnih.govnih.gov This enzymatic release of AA from the membrane stores is the critical first step that makes the substrate available for the subsequent synthesis of prostaglandins (B1171923). researchgate.netnih.gov

Once released, free arachidonic acid is rapidly metabolized by cyclooxygenase (COX) enzymes, also known as prostaglandin (B15479496) H synthases. nih.gov There are two main isoforms of this enzyme, COX-1 and COX-2. researchgate.netnih.gov These enzymes catalyze the sequential conversion of arachidonic acid first into prostaglandin G2 (PGG2) and then into the unstable endoperoxide intermediate, prostaglandin H2 (PGH2). researchgate.net This conversion is a crucial, rate-limiting step in the formation of all prostanoids. nih.gov While both COX isoforms can produce PGH2, studies suggest that COX-2 is often the dominant source for 15d-PGJ2 biosynthesis. jci.orgnih.gov

Conversion from Prostaglandin D2 (PGD2)

PGH2 serves as a central hub, being a substrate for various terminal prostaglandin synthases that lead to different prostaglandin types. The pathway leading to 15d-PGJ2 proceeds specifically through the formation and subsequent transformation of prostaglandin D2 (PGD2).

The unstable PGH2 intermediate is enzymatically isomerized to the more stable PGD2. nih.gov This reaction is catalyzed by the enzyme prostaglandin D2 synthase (PTGDS), which is considered a rate-limiting enzyme in PGD2 synthesis. researchgate.netnih.gov Two primary types of PGD2 synthase have been identified: the hematopoietic prostaglandin D synthase (H-PTGDS) and the lipocalin-type prostaglandin D synthase (L-PTGDS). researchgate.netnih.govjci.org These enzymes facilitate the conversion of PGH2 into PGD2, a key step directing the pathway towards the J-series prostaglandins. jci.org

Following its synthesis, PGD2 is chemically unstable and readily undergoes a series of non-enzymatic dehydration reactions. researchgate.netjci.org It spontaneously loses a molecule of water from its cyclopentane (B165970) ring to form the cyclopentenone prostaglandin, PGJ2. nih.govnih.gov This conversion is a key step in the formation of the J-series prostaglandins. pnas.org The process can be further facilitated and enhanced by the presence of serum albumin. nih.govjci.org Through this process, Δ12-PGJ2 is also generated. researchgate.netnih.gov

The pathway culminates in the formation of 15d-PGJ2 from its precursor, PGJ2. researchgate.net This final step involves a subsequent dehydration event and a rearrangement of the 13,14 double bond. nih.gov PGD2 undergoes a double dehydration to ultimately yield 15d-PGJ2. e-century.us To date, no specific synthase enzyme has been identified for this final conversion, indicating that it occurs spontaneously. nih.govnih.gov

Data Tables

Enzymes in the 15d-PGJ2 Biosynthesis Pathway

| Enzyme Name | Abbreviation | Function |

|---|---|---|

| Phospholipase A2 | PLA2 | Releases arachidonic acid from membrane phospholipids. researchgate.netnih.gov |

| Cyclooxygenase-1 & 2 | COX-1 & COX-2 | Convert arachidonic acid to prostaglandin H2 (PGH2). researchgate.netnih.gov |

| Hematopoietic Prostaglandin D Synthase | H-PTGDS | Isomerizes PGH2 to prostaglandin D2 (PGD2). researchgate.netnih.gov |

Mentioned Compounds

| Compound Name |

|---|

| 15-deoxy-Δ12,14-prostaglandin J2 |

| Δ12-Prostaglandin J2 |

| Arachidonic Acid |

| Prostaglandin A2 |

| Prostaglandin D2 |

| Prostaglandin G2 |

| Prostaglandin H2 |

Metabolic Transformations of 15d-Prostaglandin J2

The metabolic fate of 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is characterized by chemical transformations targeting its highly reactive α,β-unsaturated carbonyl group within the cyclopentenone ring. researchgate.netfrontiersin.org These transformations are crucial not only for its clearance but also as a fundamental mechanism of its biological activity. The primary metabolic pathways involve conjugation with glutathione (B108866) and the formation of covalent adducts with cellular proteins. researchgate.netjci.orgnih.gov

Glutathione Conjugation

A major route for the metabolic elimination of 15d-PGJ2 is through conjugation with the endogenous antioxidant tripeptide, glutathione (GSH). researchgate.netpnas.org This reaction, a form of Michael addition, involves the nucleophilic attack of the thiol group of glutathione on the electrophilic carbon of the cyclopentenone ring. researchgate.net This process is catalyzed by glutathione S-transferases (GSTs), with cytoplasmic GST being a key enzyme in the metabolic clearance of cyclopentenone prostaglandins. pnas.org

Detailed studies in HepG2 cells have elucidated the subsequent steps of this pathway. Following the initial conjugation, the 15d-PGJ2-GSH conjugate undergoes further biotransformation. This includes the reduction of the carbonyl group at the C-11 position to a hydroxyl group. The glutathione moiety of the molecule is then sequentially hydrolyzed, with the loss of a glutamic acid residue followed by glycine, ultimately resulting in the formation of a cysteine conjugate. researchgate.net This pathway represents a general mechanism for the metabolism of cyclopentenone eicosanoids. researchgate.net

Covalent Adduct Formation with Proteins

The electrophilic nature of the cyclopentenone ring allows 15d-PGJ2 to react with nucleophilic amino acid residues, particularly cysteine, on various cellular proteins. portlandpress.com This covalent modification, or "ligation," is a key PPARγ-independent mechanism through which 15d-PGJ2 exerts many of its anti-inflammatory, pro-resolving, and pro-apoptotic effects. jci.orgpnas.orgnih.gov The formation of these protein adducts can directly alter the function of key signaling molecules and transcription factors. jci.orgnih.gov

For instance, 15d-PGJ2 has been shown to directly inhibit the NF-κB signaling pathway by forming covalent adducts with critical cysteine residues on both the IκB kinase (IKK) complex and the NF-κB subunits themselves. jci.orgpnas.org This modification inhibits IKK activity and prevents the DNA binding of NF-κB, thereby repressing the transcription of pro-inflammatory genes. jci.orgnih.govpnas.org Other notable protein targets that are covalently modified by 15d-PGJ2 include the signaling protein H-Ras and the transcription factor Keap1, which is involved in the antioxidant response. jci.orgnih.govportlandpress.com

The table below summarizes the key metabolic transformations of 15d-PGJ2.

Table 1: Summary of 15d-PGJ2 Metabolic Pathways| Metabolic Pathway | Description | Key Enzymes/Molecules | Resulting Products | Reference |

|---|---|---|---|---|

| Glutathione Conjugation | Michael addition of glutathione to the cyclopentenone ring, leading to detoxification and elimination. | Glutathione S-Transferases (GSTs) | 15d-PGJ2-glutathione conjugate | researchgate.netpnas.org |

| Hydrolysis of GSH Conjugate | Sequential enzymatic removal of amino acids from the glutathione moiety. | Hydrolases | 15d-PGJ2-cysteine conjugate | researchgate.net |

| Covalent Protein Adduction | Covalent binding to cysteine residues on target proteins, modulating their function. | N/A (Direct chemical reaction) | Protein-15d-PGJ2 adducts | jci.orgportlandpress.com |

Table 2: Examples of Proteins Covalently Modified by 15d-PGJ2

| Protein Target | Functional Consequence of Adduction | Reference |

|---|---|---|

| IκB kinase (IKK) | Inhibition of kinase activity, preventing NF-κB activation. | jci.orgpnas.org |

| NF-κB (p65 and p50 subunits) | Inhibition of DNA binding, repressing transcription of target genes. | jci.orgnih.gov |

| H-Ras | Forms an adduct with cysteine-184, potentially altering its signaling function. | jci.orgnih.gov |

| Keap1 | Modification of Keap1, leading to the activation of the Nrf2-mediated antioxidant response. | portlandpress.com |

| STAT3 | Covalent binding to cysteine 259 inhibits its activation. | frontiersin.org |

Molecular Mechanisms of 15d Pgj2 Action

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)-Dependent Mechanisms

The interaction between 15d-PGJ2 and PPARγ is a key mechanism underlying many of the physiological and pharmacological effects of this prostaglandin (B15479496). This relationship has been the subject of extensive research, revealing a detailed sequence of events from ligand binding to the modulation of target gene expression.

15d-PGJ2 is recognized as a potent, naturally occurring agonist for PPARγ. spandidos-publications.comnih.gov It binds directly to the ligand-binding domain (LBD) of PPARγ. nih.govnih.gov This binding is unique in that it can be covalent, with the electrophilic carbon in the cyclopentenone ring of 15d-PGJ2 forming a Michael adduct with a cysteine residue (Cys285) within the PPARγ LBD. spandidos-publications.comnih.gov While 15d-PGJ2 has a lower binding affinity compared to synthetic PPARγ ligands like thiazolidinediones, it is still a highly effective activator of the receptor. pnas.orgplos.org The activation of PPARγ by 15d-PGJ2 is a critical step for initiating its downstream effects. portlandpress.com Studies have shown that a biotinylated derivative of 15d-PGJ2 can exhibit even greater PPARγ agonist activity. spandidos-publications.com

Upon ligand binding and activation by 15d-PGJ2, PPARγ undergoes a conformational change. nih.gov This change facilitates its heterodimerization with the Retinoid X Receptor alpha (RXRα), another member of the nuclear receptor superfamily. nih.govresearchgate.netaai.org This PPARγ-RXRα heterodimer is the functional unit that interacts with specific DNA sequences to regulate gene transcription. nih.govaai.org The formation of this heterodimer is a crucial step in the PPARγ signaling pathway. nih.gov

The activated PPARγ-RXRα heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. nih.govaai.orgnih.gov When no ligand is bound, the PPARγ-RXRα heterodimer can be associated with corepressor proteins, which silence the transcription of these genes. researchgate.net The binding of 15d-PGJ2 induces the dissociation of these corepressors. researchgate.net

Following the binding of the 15d-PGJ2-activated PPARγ-RXRα complex to the PPRE, coactivator proteins and RNA polymerase are recruited. researchgate.net This assembly initiates the transcription of downstream target genes. nih.govresearchgate.net The transcriptional activity of PPARγ is enhanced by 15d-PGJ2, leading to the regulation of various cellular functions. semanticscholar.org For instance, in VCaP prostate cancer cells, 15d-PGJ2 has been shown to activate the PPARγ target gene CDKN1A. nih.gov

PPARγ is a key regulator of lipid and carbohydrate metabolism. nih.govresearchgate.net Through its activation by 15d-PGJ2, PPARγ modulates the expression of genes involved in these processes. nih.gov Target genes include those encoding for lipoprotein lipase, fatty acid transporter protein, and acyl-CoA synthase. nih.gov This regulation plays a significant role in processes such as adipocyte differentiation and glucose homeostasis. nih.govjci.org

The activation of PPARγ by 15d-PGJ2 has significant effects on cell proliferation and differentiation. nih.govsemanticscholar.org As a PPARγ ligand, 15d-PGJ2 can induce terminal differentiation and inhibit the growth of various cancer cells, including lung and colon cancer cells, by suppressing DNA synthesis. nih.gove-century.us For example, it has been shown to inhibit the proliferation of breast cancer cells in a PPARγ-dependent manner. spandidos-publications.com Furthermore, 15d-PGJ2 can influence the differentiation of bone marrow cells by activating PPARγ transcriptional activity. nih.gov

PPARγ-Independent Mechanisms

A growing body of evidence highlights that 15d-PGJ2 can modulate cellular processes without engaging PPARγ. ahajournals.orgspandidos-publications.com These independent mechanisms often involve direct interactions with other cellular proteins and the modulation of key signaling pathways. For instance, in the absence of PPARγ, 15d-PGJ2 has been shown to suppress inflammatory responses. ahajournals.org Studies have demonstrated that the anti-inflammatory and anti-proliferative effects of 15d-PGJ2 can be attributed to its ability to covalently modify proteins and inhibit signaling cascades like the NF-κB pathway. frontiersin.orgnih.gov

A defining characteristic of 15d-PGJ2 is its cyclopentenone ring, which contains a reactive α,β-unsaturated carbonyl group. frontiersin.orgaai.orgtandfonline.com This electrophilic center allows 15d-PGJ2 to form covalent bonds with nucleophilic groups on cellular proteins through a process known as Michael addition. tandfonline.compnas.org This covalent modification can alter the structure and function of target proteins, thereby influencing various signaling pathways. aacrjournals.orgresearchgate.net This mechanism is considered a primary driver of 15d-PGJ2's PPARγ-independent effects. frontiersin.orgtandfonline.com

The primary targets for Michael addition by 15d-PGJ2 are the sulfhydryl groups of cysteine residues within proteins. tandfonline.compnas.orgaai.org The reactivity of these cysteine residues makes them susceptible to covalent adduction by the electrophilic carbon in the cyclopentenone ring of 15d-PGJ2. pnas.orgaai.org This interaction has been shown to directly impact the function of a variety of proteins. For example, 15d-PGJ2 has been demonstrated to covalently modify critical cysteine residues in components of the NF-κB signaling pathway, such as the p50 subunit and IκB kinase (IKK). pnas.orgnih.gov This modification can lead to the inhibition of their activity and subsequent downstream signaling events. nih.gov

| Target Protein | Targeted Cysteine Residue(s) | Functional Consequence of Modification |

|---|---|---|

| p50 (NF-κB subunit) | Cys62 | Inhibition of DNA binding. pnas.orgnih.gov |

| p65 (NF-κB subunit) | Cys38 | Inhibition of DNA binding. pnas.orgahajournals.org |

| IκB Kinase (IKK) | Not explicitly stated | Inhibition of kinase activity. pnas.orgnih.gov |

| H-Ras | Cys184 | Activation of H-Ras signaling. pnas.org |

| Estrogen Receptor-α (ERα) | Cys240, Cys277 | Inhibition of transcriptional activity. aacrjournals.org |

| Thioredoxin (Trx) | Cys35, Cys69 | Modification of Trx. tandfonline.com |

| Glucocorticoid Receptor (GR) | Not explicitly stated | Inhibition of glucocorticoid binding. aai.org |

A key aspect of 15d-PGJ2's PPARγ-independent action is its ability to modulate inflammatory signaling pathways. This is largely achieved through the covalent modification of key signaling proteins, leading to the suppression of pro-inflammatory gene expression. spandidos-publications.come-century.us

The nuclear factor-κB (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a major component of 15d-PGJ2's anti-inflammatory effects. pnas.orgspandidos-publications.com 15d-PGJ2 has been shown to interfere with multiple steps in the NF-κB signaling cascade, independent of PPARγ. pnas.orgaai.org These inhibitory actions are often mediated by the direct covalent modification of critical proteins within the pathway. pnas.orgnih.gov

15d-PGJ2 has been shown to directly inhibit the activity of the IκB kinase (IKK) complex. pnas.orgnih.govaai.org The IKK complex is responsible for phosphorylating the inhibitory protein IκB, which, in its unphosphorylated state, sequesters NF-κB in the cytoplasm. pnas.org By inhibiting IKK activity, 15d-PGJ2 prevents the phosphorylation and subsequent degradation of IκB. aai.orgopenaccessjournals.com This leads to the stabilization of the IκB-NF-κB complex, thereby preventing the translocation of NF-κB to the nucleus and the subsequent activation of pro-inflammatory gene transcription. pnas.orgaai.org This inhibition of IKK has been observed in various cell types and is considered a key mechanism of 15d-PGJ2's anti-inflammatory action. pnas.orgopenaccessjournals.com

In addition to inhibiting IKK activity, 15d-PGJ2 can also directly interfere with the ability of NF-κB to bind to its target DNA sequences. pnas.orgahajournals.org This direct inhibition is achieved through the covalent modification of cysteine residues located within the DNA-binding domains of NF-κB subunits, specifically p50 and p65. pnas.orgnih.gov Research has identified cysteine 62 in the p50 subunit as a specific target for 15d-PGJ2. nih.gov Covalent modification of this residue by 15d-PGJ2 results in a conformational change that prevents the NF-κB dimer from effectively binding to the κB consensus sequence in the promoter regions of target genes. pnas.orgnih.gov This direct inhibition of DNA binding provides an additional layer of control over NF-κB-mediated gene expression, further contributing to the anti-inflammatory properties of 15d-PGJ2. pnas.orgnih.gov

Modulation of Inflammatory Signaling Pathways

Inhibition of NF-κB Pathway

Modulation of Proteasome Pathway Components Affecting NF-κB Activation

15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a lipid mediator with notable anti-inflammatory properties, partly attributable to its ability to modulate the proteasome pathway, which is critical for the activation of Nuclear Factor-kappa B (NF-κB). frontiersin.org NF-κB, a key regulator of inflammatory gene expression, is held in an inactive state in the cytoplasm by its inhibitor, IκBα. nih.gov For NF-κB to become active and translocate to the nucleus, IκBα must be phosphorylated, ubiquitinated, and subsequently degraded by the 26S proteasome. frontiersin.orgnih.gov

Research has demonstrated that 15d-PGJ2 can directly interfere with this process. It has been shown to modify and inhibit components of the proteasome, which in turn suppresses the degradation of IκBα. frontiersin.orgresearchgate.net This inhibition of proteasome function prevents the release and nuclear translocation of NF-κB. frontiersin.orgresearchgate.net Specifically, studies have identified that 15d-PGJ2 can covalently modify multiple proteins within the 19S regulatory particle of the proteasome. frontiersin.org This action is similar to the effects observed with known proteasome inhibitors. nih.gov

Furthermore, 15d-PGJ2's inhibitory effect on NF-κB activation is not solely dependent on proteasome inhibition. It has also been found to directly inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα. frontiersin.orge-century.us By inhibiting IKK, 15d-PGJ2 provides an additional layer of control over the NF-κB pathway. researchgate.nete-century.us Some studies also suggest that 15d-PGJ2 can directly modify NF-κB subunits, thereby blocking their ability to bind to DNA. frontiersin.orgnih.gov

This multi-faceted inhibition of the NF-κB pathway through the modulation of proteasome components and direct action on IKK and NF-κB itself underscores the significant anti-inflammatory potential of 15d-PGJ2. frontiersin.orgresearchgate.net

Inhibition of JAK/STAT Pathways (e.g., STAT1, STAT3)

15d-PGJ2 has been shown to exert inhibitory effects on the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathways, which are crucial for mediating cellular responses to a variety of cytokines and growth factors involved in inflammation and immunity. e-century.ussemanticscholar.org The JAK/STAT pathway plays a significant role in inflammatory responses, and its inhibition is a key aspect of the anti-inflammatory actions of 15d-PGJ2. mdpi.com

Studies have demonstrated that 15d-PGJ2 can suppress the activation of STAT1 and STAT3. nih.gov For instance, in the context of interferon-gamma (IFN-γ) stimulation, which typically activates the JAK/STAT1 pathway, 15d-PGJ2 has been found to inhibit the tyrosine phosphorylation of both JAK1 and JAK2, and consequently, STAT1. oup.com This inhibition prevents the translocation of STAT1 to the nucleus and its subsequent DNA binding, thereby downregulating the expression of IFN-γ-induced inflammatory genes, such as chemokines. oup.com

The inhibitory effect of 15d-PGJ2 on STAT signaling is not limited to a single cytokine pathway. It has been observed to block STAT activation induced by various cytokines, including IL-6 and IL-10, which activate STAT3. nih.gov This broad-spectrum inhibition suggests a mechanism that targets a common element in the JAK/STAT cascade. nih.gov

Importantly, the inhibition of the JAK/STAT pathway by 15d-PGJ2 often occurs independently of its role as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. e-century.usnih.govoup.com This indicates that 15d-PGJ2 possesses distinct molecular mechanisms for its anti-inflammatory effects that are separate from its actions on PPARγ. e-century.us The direct inhibition of JAK/STAT signaling contributes to the compound's ability to attenuate inflammatory responses in various cell types, including mesangial cells and monocytes. nih.govoup.com

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

15d-PGJ2 is a potent activator of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative and electrophilic stress. aai.orgatsjournals.org Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes, including antioxidant and detoxification enzymes. atsjournals.orgjst.go.jp

The activation of Nrf2 by 15d-PGJ2 is a key component of its anti-inflammatory and antioxidant activities. semanticscholar.org Under basal conditions, Nrf2 is kept in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. atsjournals.org 15d-PGJ2, being an electrophilic compound, can directly interact with Keap1. atsjournals.orgatsjournals.org

The primary mechanism by which 15d-PGJ2 activates the Nrf2 pathway is through direct covalent modification of Keap1. atsjournals.orgatsjournals.org 15d-PGJ2 possesses a reactive α,β-unsaturated carbonyl group in its cyclopentenone ring, which allows it to form adducts with sulfhydryl groups on cysteine residues within Keap1. aai.orgoup.com This covalent binding to Keap1 induces a conformational change in the repressor protein, disrupting the Keap1-Nrf2 interaction. researchgate.net

The formation of this adduct inhibits the ability of Keap1 to target Nrf2 for ubiquitination. researchgate.net As a result, Nrf2 is stabilized, accumulates in the cytoplasm, and subsequently translocates to the nucleus. aai.orgresearchgate.net Studies have shown that the potency of 15d-PGJ2 as a signaling molecule is enhanced by the accumulation of its covalent adduct with Keap1 over time. researchgate.netdovepress.comjci.org Furthermore, research suggests that 15d-PGJ2 not only inactivates Keap1 but also promotes its degradation through autophagy by increasing its binding to the autophagy receptor p62/SQSTM1. researchgate.net

Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE), a specific DNA sequence located in the promoter region of its target genes. jst.go.jp The binding of the Nrf2-Maf complex to the ARE initiates the transcription of a battery of protective genes. jst.go.jp

The induction of these ARE-regulated genes by 15d-PGJ2 is a crucial aspect of its cytoprotective effects. atsjournals.orgmdpi.com These genes encode for various antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and peroxiredoxin I (PrxI). atsjournals.org The upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles, thereby reducing inflammation and cellular damage. atsjournals.orgjst.go.jp In vivo studies have demonstrated that 15d-PGJ2 protects against acute lung injury by activating the Nrf2-mediated transcriptional pathway and inducing these antioxidant genes. atsjournals.orgatsjournals.org

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

15d-PGJ2 is known to modulate the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, which are central signaling cascades involved in a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. nih.gov The MAPK family includes three major subfamilies: c-Jun N-terminal kinases (JNKs), p38 MAPKs, and extracellular signal-regulated kinases (ERKs). nih.gov The effect of 15d-PGJ2 on these pathways can be cell-type specific and context-dependent, leading to diverse cellular outcomes. medsci.org

The c-Jun N-terminal kinase (JNK) signaling pathway is a key player in cellular responses to stress signals. nih.gov 15d-PGJ2 has been shown to activate the JNK pathway in various cell types. e-century.usnih.gov This activation is often associated with the induction of apoptosis. For instance, in renal cell carcinoma and osteosarcoma cells, treatment with 15d-PGJ2 leads to an increase in the phosphorylation and activation of JNK. nih.govmedsci.org The activation of the JNK pathway can, in turn, trigger downstream events that lead to programmed cell death. nih.gov

In some contexts, the activation of JNK by 15d-PGJ2 is linked to the generation of reactive oxygen species (ROS). e-century.us However, in other cell types, the JNK-mediated effects of 15d-PGJ2 appear to be independent of ROS. medsci.org The involvement of the JNK pathway in the cytotoxic effects of 15d-PGJ2 highlights its potential as an anti-cancer agent. medsci.org Conversely, in other cellular contexts, such as in astrocytes and microglia, 15d-PGJ2 has been shown to inhibit JNK phosphorylation, leading to anti-inflammatory effects. This inhibition is mediated by the induction of MAPK phosphatase-1 (MKP-1), which dephosphorylates and inactivates JNK. aai.org This dual regulatory role on JNK signaling underscores the complexity of 15d-PGJ2's actions.

p38 MAPK Activation

15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) has been shown to induce the activation of p38 mitogen-activated protein kinase (MAPK) in various cell types. In MG-63 osteosarcoma cells, 15d-PGJ2 rapidly and independently activates p38. frontiersin.org This activation is a key part of the signaling cascade, as the use of p38 inhibitors blocks the transcription of prostaglandin-endoperoxide synthase 2 (PTGS2) induced by 15d-PGJ2. frontiersin.org The mechanism often involves the generation of reactive oxygen species (ROS), which then leads to the phosphorylation and activation of p38 MAPK. mdpi.comresearchgate.net This activation can, in turn, influence downstream targets. For instance, in MG-63 cells, the 15d-PGJ2-induced activation of p38 MAPK leads to the subsequent phosphorylation of Akt. mdpi.comresearchgate.net In vascular endothelial cells, activation of p38 MAPK by 15d-PGJ2 contributes to the accumulation and phosphorylation of p53, leading to apoptosis. e-century.us Similarly, in osteosarcoma cells, the 15d-PGJ2-induced p38- and JNK-MAPK pathways activate caspases, culminating in apoptosis. mdpi.com However, in some contexts, such as in human eosinophils, low concentrations of 15d-PGJ2 did not affect eotaxin-induced phosphorylation of p38 MAPK. aai.org

AKT Inactivation

The effect of 15d-PGJ2 on the serine/threonine kinase Akt (also known as protein kinase B) is often characterized by its inactivation, contributing to the compound's cytotoxic and anti-proliferative effects. In several cancer cell lines, 15d-PGJ2 has been observed to decrease the levels of phosphorylated Akt (p-Akt), the active form of the protein. medsci.orgoncotarget.com For example, in 786-O human renal cell carcinoma cells, 15d-PGJ2 markedly decreased p-Akt levels without changing total Akt levels. medsci.org This inhibition of Akt activation was linked to the cytotoxic effects of 15d-PGJ2 in these cells. medsci.org Similarly, in osteosarcoma cell lines U2OS and Saos2, 15d-PGJ2 induced a significant time-dependent downregulation of both total AKT and p-AKT. oncotarget.comnih.gov This downregulation of Akt is a crucial component of 15d-PGJ2-mediated apoptosis in these cells, and constitutive activation of Akt can partially reverse this effect. oncotarget.comnih.gov The mechanism of Akt inactivation can be linked to the generation of reactive oxygen species (ROS). e-century.us In some leukemia and colorectal cancer cells, 15d-PGJ2-induced ROS generation leads to the inactivation of Akt. e-century.us Furthermore, in human leukemia cells, 15d-PGJ2 has been found to augment TRAIL-induced apoptosis by downregulating the expression and phosphorylation of AKT in a PPARγ-independent manner. e-century.us However, it is worth noting that in some cell types and contexts, such as in C2C12 myoblasts, 15d-PGJ2 treatment did not result in a significant change in the phosphorylation of Akt at the S473 residue. elifesciences.org

Inhibition of PI3K-Akt Pathway

15d-PGJ2 has been demonstrated to inhibit the phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway in various cellular contexts, often contributing to its anti-inflammatory and anti-proliferative actions. aai.orgnih.govoup.com In primary rat astrocytes, 15d-PGJ2 was found to inhibit the lipopolysaccharide (LPS)/interferon-gamma (IFN-γ)-induced PI3K-Akt pathway as part of its mechanism for suppressing inflammatory responses. aai.orgnih.govoup.com This inhibition was shown to be independent of PPARγ activation. aai.orgnih.gov The study demonstrated that co-expression of constitutively active Akt and the p110 catalytic subunit of PI3K could reverse the inhibitory effects of 15d-PGJ2 on the induction of inducible nitric oxide synthase (iNOS) and NF-κB activity. aai.orgnih.gov Similarly, in manganese-exposed astrocytes, 15d-PGJ2 was shown to suppress the activation of the PI3K/Akt pathway, which is upstream of NF-κB. nih.gov Inhibition of this pathway with a chemical inhibitor mimicked the effect of 15d-PGJ2 on NF-κB activation, confirming the role of PI3K/Akt inhibition in the anti-inflammatory effects of the prostaglandin. nih.gov While many studies point to the inhibitory role of 15d-PGJ2 on this pathway, some reports suggest a more complex interaction, where 15d-PGJ2 may activate MAPK and PI3K/Akt pathways through H-Ras-dependent signaling in certain cell types like NIH 3T3 cells. pnas.org

Direct Inhibition of Translational Initiation Factor eIF4A

A significant mechanism of action for 15d-PGJ2 involves the direct inhibition of the eukaryotic translation initiation factor 4A (eIF4A). nih.govembopress.org eIF4A is a DEAD-box RNA helicase essential for the initiation of cap-dependent translation. nih.gov 15d-PGJ2 has been identified as a direct binding partner of eIF4A. nih.govembopress.org This interaction leads to the inactivation of eIF4A, thereby blocking translation. nih.govembopress.org This translational inhibition is considered a key contributor to the anti-proliferative and anti-inflammatory activities of 15d-PGJ2. nih.govnih.govbiologists.combiorxiv.org The inhibition of translation by 15d-PGJ2 can also trigger the formation of stress granules (SGs), which are cytoplasmic aggregates of stalled translation initiation complexes. nih.govnih.gov The sequestration of signaling proteins, such as TRAF2, into these SGs further contributes to the anti-inflammatory effects of 15d-PGJ2. nih.govwikipedia.org While 15d-PGJ2's interaction with eIF4A inhibits translation, it does not appear to affect the intrinsic helicase activity of eIF4A. nih.govresearchgate.net

Targeting Cysteine 264 in eIF4A

The inhibitory effect of 15d-PGJ2 on eIF4A is mediated through a specific covalent modification. 15d-PGJ2 contains a reactive cyclopentenone ring that can act as a Michael acceptor, allowing it to form covalent adducts with nucleophiles like the sulfhydryl group of cysteine residues in proteins. nih.govnih.gov Research has pinpointed cysteine 264 (Cys-264) in human eIF4A1 as the specific target for this covalent binding. nih.govembopress.orgnih.govwikipedia.orgpnas.org The interaction is a direct one, as demonstrated by experiments using purified eIF4A1 proteins. nih.gov Mutational analysis has confirmed the importance of this residue; eIF4A mutants where Cys-264 is altered show reduced binding to 15d-PGJ2. nih.gov This specific targeting of Cys-264 is crucial for the subsequent disruption of eIF4A's function in translation initiation. nih.govnih.gov

Blocking eIF4A-eIF4G Interaction

The covalent binding of 15d-PGJ2 to Cys-264 of eIF4A leads to a specific disruption of the eIF4F translation initiation complex. nih.govembopress.orgnih.gov The primary consequence of this binding is the blockage of the interaction between eIF4A and eIF4G, a large scaffolding protein that is essential for recruiting eIF4A to the 5' cap of mRNA. nih.govembopress.orgnih.govbiologists.combiorxiv.orgpnas.orgembopress.org This disruption is specific, as the interactions of eIF4G with other components of the eIF4F complex, such as eIF4E, are not affected by 15d-PGJ2. nih.gov The Cys-264 residue is located near the binding site for eIF4G on the eIF4A protein, suggesting that the covalent attachment of 15d-PGJ2 sterically hinders the eIF4A-eIF4G interaction. nih.govpnas.org By preventing the association of eIF4A with eIF4G, 15d-PGJ2 effectively inhibits the assembly of a functional eIF4F complex, thereby halting cap-dependent translation initiation. nih.govembopress.orgnih.gov

Inhibition of CRM1-Dependent Nuclear Protein Export

Beyond its effects on translation, 15d-PGJ2 also modulates nucleocytoplasmic transport by inhibiting the chromosome region maintenance 1 (CRM1)-dependent nuclear protein export pathway. nih.govnih.govfrontiersin.org CRM1, also known as exportin 1 (XPO1), is a key nuclear export receptor responsible for transporting numerous proteins from the nucleus to the cytoplasm. nih.gov 15d-PGJ2 has been identified as an endogenous regulator of this pathway. nih.govnih.gov Treatment of cells with 15d-PGJ2 leads to the nuclear accumulation of CRM1 substrates, such as RanBP1. nih.govresearchgate.net

Reaction with Conserved Cysteine Residue in CRM1

15d-PGJ2 has been identified as a regulator of CRM1-dependent nuclear protein export. nih.govresearchgate.net Its mechanism of action mirrors that of the well-characterized CRM1 inhibitor, leptomycin B. Research has shown that 15d-PGJ2 directly interacts with the nuclear export receptor CRM1 by forming a covalent bond with a conserved cysteine residue (C528) within the CRM1 protein sequence. nih.govresearchgate.net This covalent modification, occurring via a Michael addition reaction, effectively prevents the formation of the nuclear export complex, which consists of CRM1, RanGTP, and the cargo protein bearing a nuclear export signal. nih.govresearchgate.net Consequently, proteins that are normally shuttled out of the nucleus are retained, leading to their nuclear accumulation. nih.govresearchgate.net The specificity of this interaction is highlighted by the observation that cells expressing a mutant form of CRM1, where the critical cysteine residue is replaced by serine (C528S), are resistant to the inhibitory effects of 15d-PGJ2. nih.govresearchgate.net This targeted inhibition of CRM1-mediated export is a key contributor to the anti-inflammatory, anti-proliferative, and anti-viral properties attributed to 15d-PGJ2. nih.gov

Interaction with Other Nuclear Receptors

Inhibition of Androgen Receptor (AR) Signaling

15d-PGJ2 acts as a potent inhibitor of androgen receptor (AR) signaling, a critical pathway in the development and progression of prostate cancer. nih.govnih.gov This anti-androgenic effect is multifaceted. 15d-PGJ2 has been shown to dramatically and dose-dependently repress the transcription of AR target genes, such as FKBP51 and TMPRSS2, in prostate cancer cells. nih.govresearchgate.net

The inhibitory mechanism involves direct interference with AR function. Chromatin immunoprecipitation assays have revealed that 15d-PGJ2 treatment inhibits the binding of the AR to the regulatory regions of its target genes. nih.govnih.gov Furthermore, 15d-PGJ2 disrupts the androgen-dependent interaction between the N-terminal and C-terminal domains of the AR, a crucial step for its full transcriptional activity. nih.govnih.gov Interestingly, 15d-PGJ2 also triggers the modification of the AR by SUMO-2/3 (Small Ubiquitin-related Modifier), which may play a role in the repressive effect on AR-dependent transcription. nih.govresearchgate.net This direct inhibition of AR signaling highlights a potential therapeutic avenue for targeting AR activity in prostate cancer. nih.gov

Table of Research Findings on 15d-PGJ2 Molecular Interactions:

| Section | Subsection | Key Finding | Affected Protein/Process | Cell Type(s) Studied |

| 3.2.4.1 | Reaction with Conserved Cysteine Residue in CRM1 | Covalent modification of Cys528, inhibiting nuclear export. nih.govresearchgate.net | CRM1 | Transfected cells |

| 3.2.5.1 | Accumulation of Ubiquitinated Proteins | Inhibition of proteasome leads to buildup of ubiquitinated proteins. tandfonline.comacs.orgfrontiersin.org | Ubiquitin-Proteasome System | Human Endothelial Cells, SH-SY5Y Neuroblastoma |

| 3.2.5.2 | Oxidation of S6 ATPase Subunit of 26S Proteasome | Carbonylation and inactivation of S6 ATPase. tandfonline.comtandfonline.com | S6 ATPase (Rpt3) | SH-SY5Y Neuroblastoma |

| 3.2.5.3 | Inhibition of Ubiquitin Isopeptidase Activity | Covalent modification and inactivation of DUBs. nih.gov | UCH-L1, UCH-L3 | In vitro assays |

| 3.2.6.1 | Inhibition of Androgen Receptor (AR) Signaling | Repression of AR target genes, inhibition of AR DNA binding. nih.govnih.gov | Androgen Receptor (AR) | VCaP Prostate Cancer Cells |

Modulation of Estrogen Receptor Alpha (ERα)

15d-PGJ2 has been identified as a potent inhibitor of Estrogen Receptor Alpha (ERα) transcriptional activity, operating through a mechanism independent of Peroxisome Proliferator-Activated Receptor-γ (PPARγ). aacrjournals.orgnih.gov This inhibitory action is crucial, particularly in the context of ERα-positive breast cancers where ERα signaling is a key driver of cell proliferation. aacrjournals.orgmdpi.com

The primary mechanism of inhibition involves the direct covalent modification of ERα by 15d-PGJ2. aacrjournals.orgnih.gov This occurs through a Michael addition reaction, where the electrophilic α,β-unsaturated ketone in the cyclopentenone ring of 15d-PGJ2 forms adducts with specific cysteine residues within the ERα protein. aacrjournals.org

Key Research Findings on 15d-PGJ2 and ERα:

| Finding | Description | References |

| Covalent Modification | 15d-PGJ2 directly binds to ERα. This has been demonstrated using biotinylated 15d-PGJ2 in both in vitro and in vivo studies. | aacrjournals.orgnih.gov |

| Target Residues | Mass spectrometry analysis has identified Cysteine 227 (Cys227) and Cysteine 240 (Cys240) in the C-terminal zinc finger of the ERα DNA-binding domain (DBD) as the specific targets for covalent modification by 15d-PGJ2. | aacrjournals.orgnih.govmdpi.com |

| Functional Consequence | This modification disrupts the structure of the second zinc finger in the ERα DBD, which is critical for receptor dimerization and DNA binding. aacrjournals.orgnih.gov The disruption leads to the release of zinc from the zinc finger motif. aacrjournals.org | |

| Inhibition of DNA Binding | As a result of the structural disruption, the ability of ERα to bind to its target DNA sequences, known as Estrogen Response Elements (EREs), is inhibited. aacrjournals.orgnih.gov This has been confirmed by gel mobility shift and chromatin immunoprecipitation (ChIP) assays. nih.gov | |

| Transcriptional Repression | By preventing ERα from binding to DNA, 15d-PGJ2 effectively represses the transcription of ERα target genes, such as pS2 and c-Myc, which are involved in cell growth. aacrjournals.orgnih.gov This inhibition occurs for both estrogen-dependent and estrogen-independent ERα transcriptional activity. aacrjournals.org | |

| Differential Effect on ERβ | Interestingly, 15d-PGJ2 has little effect on the DNA binding of Estrogen Receptor Beta (ERβ). aacrjournals.org |

This direct inactivation of the ERα DNA binding function presents a novel therapeutic strategy, distinct from traditional antiestrogen (B12405530) therapies that compete with estrogen for receptor binding. aacrjournals.org By covalently modifying the ERα DBD, 15d-PGJ2 fundamentally blocks both hormone-dependent and independent signaling pathways. nih.gov

Signaling through Retinoic Acid Receptor-Related Orphan Receptor-α (RORα)

15d-PGJ2 also exerts its effects through the Retinoic Acid Receptor-Related Orphan Receptor-α (RORα), a nuclear receptor known to suppress the expression of pro-inflammatory genes. ahajournals.orgnih.gov This signaling pathway appears to be largely independent of PPARγ. ahajournals.orgnih.gov

Research in human vascular endothelial cells (HUVECs) has shown that 15d-PGJ2 can induce the expression of RORα1 and RORα4 isoforms. ahajournals.orgnih.gov This induction is significant because RORα itself can inhibit the pro-inflammatory signaling cascades, such as the one initiated by Tumor Necrosis Factor-alpha (TNF-α). ahajournals.org

Key Research Findings on 15d-PGJ2 and RORα:

| Finding | Description | References |

| Induction of RORα Expression | 15d-PGJ2 treatment leads to an increase in the expression of RORα1 and RORα4 in HUVECs. This effect was not significantly replicated by the synthetic PPARγ ligand, pioglitazone. | ahajournals.orgnih.gov |

| PPARγ-Independent Mechanism | The induction of RORα by 15d-PGJ2 was not blocked by a PPARγ antagonist, indicating a PPARγ-independent pathway. | ahajournals.orgnih.gov |

| Inhibition of Pro-inflammatory Genes | Overexpression of RORα1 in HUVECs inhibited the TNF-α-induced expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1). 15d-PGJ2 also inhibited the expression of these pro-inflammatory genes. | ahajournals.orgnih.gov |

| Functional Link | The inhibitory effect of 15d-PGJ2 on pro-inflammatory gene expression was attenuated when a mutant form of RORα (which inhibits RORα transcriptional activity) was overexpressed. This suggests that the anti-inflammatory actions of 15d-PGJ2 are, at least in part, mediated through its induction of RORα. | ahajournals.orgnih.gov |

| Circadian Rhythm | In NIH3T3 cells, 15d-PGJ2 has been shown to transiently induce the expression of RORα mRNA, along with other clock genes like Cry1 and Cry2, suggesting a role in the entrainment of circadian rhythms. This signaling was also found to be independent of PPARγ and MAPK pathways. | d-nb.inforesearchgate.net |

The mechanism by which RORα inhibits pro-inflammatory signaling likely involves the inhibition of the NF-κB pathway. ahajournals.org By inducing RORα, 15d-PGJ2 provides a novel, PPARγ-independent mechanism for its anti-inflammatory effects. ahajournals.orgnih.gov

Reactive Oxygen Species (ROS) Production and Mediation

A significant aspect of 15d-PGJ2's biological activity is its ability to induce the production of Reactive Oxygen Species (ROS). This elevation in intracellular ROS levels is a key mediator of many of its cellular effects, including the induction of apoptosis in various cancer cell lines. e-century.usmdpi.comnih.govaacrjournals.orgdovepress.com

The generation of ROS by 15d-PGJ2 is a primary event that triggers downstream signaling cascades leading to cell death. mdpi.comnih.gov This process can be both caspase-dependent and independent. e-century.us

Sources and Consequences of 15d-PGJ2-Induced ROS:

| Aspect | Description | References |

| Primary Sources of ROS | The major sources for ROS generation following 15d-PGJ2 treatment are cytosolic NADPH oxidase and the mitochondrial electron transport chain (specifically complexes I and III). mdpi.comnih.govaacrjournals.org | |

| Apoptosis Induction | Increased ROS levels are a critical step in 15d-PGJ2-induced apoptosis in leukemia, colorectal cancer, osteosarcoma, and hepatoma cells. mdpi.comnih.govaacrjournals.orgdovepress.com This is often accompanied by disruption of the mitochondrial membrane potential. e-century.us | |

| Modulation of Signaling Pathways | ROS production mediates the activation of stress-activated protein kinases like JNK and p38 MAPK. e-century.usnih.gov Concurrently, it leads to the inactivation of survival pathways, most notably the Akt signaling pathway. nih.govaacrjournals.orgdovepress.com Inactivation of Akt appears to be a downstream consequence of ROS generation. nih.gov | |

| Redox Status Alteration | 15d-PGJ2 can directly modify and inhibit antioxidant proteins such as thioredoxin and thioredoxin reductase, leading to an altered intracellular redox state and contributing to oxidative stress. tandfonline.com It also partially reduces intracellular glutathione (B108866) (GSH) levels and decreases the activity of glutathione peroxidase. tandfonline.com | |

| Role in Anti-inflammatory Effects | While high levels of ROS induce apoptosis, 15d-PGJ2 also has antioxidant properties, partly through the activation of the Nrf2 pathway, which upregulates antioxidant enzymes like heme oxygenase-1 (HO-1). researchgate.net The induction of HO-1 by 15d-PGJ2 is itself mediated by ROS in some cell types. researchgate.net |

The dual role of 15d-PGJ2 in both generating ROS and activating antioxidant responses highlights the complexity of its effects, which are highly dependent on the cellular context and concentration. The production of ROS is a pivotal event that mediates many of the compound's downstream biological actions, particularly its anti-cancer effects. e-century.usmdpi.comnih.gov

Cellular and Subcellular Effects of 15d Pgj2

Cell Cycle Modulation

15d-PGJ2 exerts profound effects on the cell cycle, a tightly regulated process that governs cell proliferation. Its intervention can halt the cycle at critical checkpoints, preventing cellular division. Several studies have confirmed that 15d-PGJ2 can induce cell cycle arrest in cancer cells. nih.gov

Induction of G1 Cell Cycle Arrest

The compound has been shown to block the progression of cells from the G0/G1 phase to the S phase. nih.gov This G1 arrest is a key mechanism of its anti-proliferative action. nih.gov For instance, 15d-PGJ2 inhibits the proliferation of colon cancer cell lines through a mechanism associated with G1 cell cycle arrest. nih.govnih.gov Similarly, its inhibitory effect on the growth of esophageal adenocarcinoma cells is partly attributed to the induction of G1 arrest. nih.gov

Induction of G2/M Phase Arrest

In addition to its effects on the G1 phase, 15d-PGJ2 can also halt cell cycle progression at the G2/M checkpoint. nih.govnih.gov This has been observed in multiple cancer cell lines. Studies on human breast cancer cells (MCF-7 and T-47D) revealed that 15d-PGJ2 blocks G2/M phase progression. nih.gov Research on human endometrial cancer cell lines also demonstrated that treatment with 15d-PGJ2 leads to cell cycle arrest at the G2/M phase. spandidos-publications.com Furthermore, in melanoma cell lines such as A375, M24met, and 1205Lu, 15d-PGJ2 was found to induce a G2/M arrest. researchgate.net This effect is linked to the disruption of microtubule stability, leading to mitotic arrest and subsequent cell death in breast cancer cells. nih.govnih.gov

Downregulation of Cyclin D1 Expression

A critical molecular target of 15d-PGJ2 in cell cycle control is Cyclin D1, a key protein for G1 phase progression. nih.gov Treatment of MCF-7 breast cancer cells with 15d-PGJ2 results in the rapid downregulation of Cyclin D1 protein expression. nih.govnih.gov This effect is not primarily due to decreased gene transcription but rather occurs at the translational level. nih.gov 15d-PGJ2 inhibits the initiation of Cyclin D1 mRNA translation by promoting the phosphorylation of the eukaryotic initiation factor 2α (eIF-2α). nih.govnih.gov This rapid depletion of Cyclin D1 protein contributes significantly to the induction of G1 arrest. nih.govnih.gov

| Cell Line | Organism | Effect | Key Molecular Target |

| Colon Cancer Cells | Human | G1 Cell Cycle Arrest | Cyclin D1 |

| Esophageal Adenocarcinoma Cells | Human | G1 Cell Cycle Arrest | Not Specified |

| MCF-7 (Breast Cancer) | Human | G1 and G2/M Arrest | Cyclin D1, Cyclin B1 |

| T-47D (Breast Cancer) | Human | G1 and G2/M Arrest | Cyclin D1, Cyclin B1 |

| Endometrial Cancer Cells | Human | G2/M Arrest | Not Specified |

| Melanoma Cells (A375, M24met) | Human | G2/M Arrest | Not Specified |

Apoptosis Induction

15d-PGJ2 is a potent inducer of apoptosis, or programmed cell death, in a wide range of cancer cells. nih.govnih.gov This process is crucial for eliminating damaged or unwanted cells and is a major focus of cancer therapy research.

Caspase-Dependent Apoptosis

The apoptotic pathway triggered by 15d-PGJ2 is often dependent on caspases, a family of proteases that execute the cell death program. In Ha-ras-transformed human breast epithelial cells, 15d-PGJ2-induced apoptosis is evidenced by the proteolytic cleavage of PARP, a hallmark of apoptosis, and caspase-3. nih.gov The effects of 15d-PGJ2 can be mitigated by a pan-caspase inhibitor, zVAD-FMK, confirming the role of caspases. nih.gov In human neuroblastoma cells, 15d-PGJ2 activates a death-inducing caspase cascade that is mediated by the Fas/FasL signaling pathway. pnas.org This is supported by findings that a broad-spectrum caspase inhibitor can block the induced apoptosis in these cells. pnas.org

ROS-Dependent Cell Death Pathway

A primary event in 15d-PGJ2-mediated cell death is the generation of reactive oxygen species (ROS). nih.govnih.gov In human leukemia and colorectal cancer cells, 15d-PGJ2 induces apoptosis by generating ROS through the activation of mitochondria and NADPH oxidase. nih.gov This oxidative stress leads to the inactivation of the pro-survival protein kinase Akt, which in turn promotes mitochondrial injury and apoptosis. nih.gov Similarly, in osteosarcoma cells, 15d-PGJ2 prompts intracellular ROS production, which then activates MAPK-dependent apoptosis. nih.govmdpi.com This ROS-dependent mechanism is considered a key upstream event that sensitizes cancer cells to apoptosis. semanticscholar.org The process can also involve severe impairment of mitochondrial function, characterized by a drop in membrane potential and a decrease in oxygen consumption. oup.com

| Cell Line / Model | Effect | Key Mediators | Pathway |

| MCF10A-ras (Breast Epithelial) | Apoptosis | Caspase-3, PARP | Caspase-Dependent |

| SH-SY5Y (Neuroblastoma) | Apoptosis | Caspases, Fas/FasL | Caspase-Dependent |

| Leukemia & Colorectal Cancer Cells | Apoptosis | ROS, Akt inactivation | ROS-Dependent |

| Osteosarcoma Cells (U2-OS, Saos-2) | Apoptosis | ROS, MAPKs (pERK1/2, pJNK, pp38) | ROS-Dependent |

| MCF-7 (Breast Cancer) | Apoptosis | ROS, Cytochrome c | ROS-Dependent, Mitochondrial |

Induction of Mitochondrial Dysfunction

15d-PGJ2 can induce apoptosis by causing mitochondrial dysfunction. researchgate.netnih.gov This is characterized by a dose-dependent decrease in the mitochondrial membrane potential. researchgate.netnih.gov The compound has been shown to inhibit the mitochondrial respiratory chain, specifically by blocking the activity of NADH-ubiquinone reductase (complex I). nih.gov This inhibition of complex I not only disrupts cellular energy metabolism but also leads to a significant increase in the production of reactive oxygen species (ROS) by the mitochondria. nih.gov The disruption of mitochondrial function is a key step in the intrinsic apoptotic pathway. nih.gov Studies have also indicated that 15d-PGJ2 can modify components of the mitochondrial permeability transition pore, which can further contribute to cell death. researchgate.net

Inhibition of Human Telomerase Reverse Transcriptase (hTERT)

The inhibition of human telomerase reverse transcriptase (hTERT), the catalytic subunit of telomerase, is another mechanism through which 15d-PGJ2 exerts its anti-cancer effects. scispace.comnih.gov Telomerase is crucial for maintaining telomere length and is highly active in the majority of cancer cells, contributing to their immortality. nih.govscbt.com

Studies have demonstrated that 15d-PGJ2 treatment leads to a dose-dependent decrease in hTERT protein expression in cancer cells, such as colon cancer cells. scispace.comnih.gov This downregulation of hTERT is a significant factor in the pro-apoptotic properties of 15d-PGJ2. scispace.comnih.gov The inhibition of hTERT expression by specific small inhibitory RNA (siRNA) has been shown to rapidly induce apoptosis, supporting the importance of this mechanism. scispace.comnih.gov

15d-PGJ2 reduces hTERT mRNA expression by affecting the DNA-binding activity of several transcription factors that regulate the hTERT gene promoter, including c-Myc, specificity protein 1 (Sp1), and estrogen receptor (ER). scispace.comnih.gov It achieves this through different mechanisms, such as suppressing c-Myc mRNA expression and enhancing the degradation of the Sp1 protein. nih.gov

Stabilization of p53

15d-PGJ2 has been observed to cause a significant accumulation of the p53 tumor suppressor protein in both the cytoplasm and the nucleus of cancer cells, such as MCF-7 human breast cancer cells. nih.govaacrjournals.org This stabilization of p53 does not occur at the transcriptional level, as p53 mRNA levels remain unchanged. aacrjournals.org Instead, 15d-PGJ2 interferes with the interaction between p53 and its negative regulator, murine double-minute 2 (MDM2), which is responsible for targeting p53 for proteasomal degradation. aacrjournals.org

The mechanism involves the direct covalent modification of p53 by 15d-PGJ2, likely at cysteine residues. aacrjournals.orgkisti.re.kr This modification is thought to hinder the p53-MDM2 interaction, thereby preventing p53 degradation and leading to its accumulation. aacrjournals.org However, this covalent modification also appears to render the p53 protein functionally inactive, as it impairs its ability to bind to DNA. aacrjournals.orgkisti.re.kr Therefore, while 15d-PGJ2 stabilizes the p53 protein, the accumulated p53 may not be capable of executing its normal tumor-suppressive functions. aacrjournals.org In some contexts, the upregulation of p53 by 15d-PGJ2 may be mediated by the induction of Heme oxygenase-1 (HO-1) and the subsequent release of iron. nih.gov

Regulation of Bax Expression

15d-PGJ2 can modulate the expression of proteins in the Bcl-2 family, which are critical regulators of apoptosis. Specifically, it has been shown to influence the expression of the pro-apoptotic protein Bax. iaea.org In human chondrosarcoma cells, treatment with 15d-PGJ2 resulted in the up-regulation of Bax and the down-regulation of the anti-apoptotic protein Bcl-xL. iaea.org This shift in the ratio of pro-apoptotic to anti-apoptotic Bcl-2 family members favors the induction of apoptosis. The stabilization of p53 by 15d-PGJ2 can also lead to the induced expression of Bax. nih.gov Other prostaglandins (B1171923) have been shown to directly bind to and activate Bax, suggesting a potential direct role for lipid mediators in regulating this pro-apoptotic protein, though the direct interaction with 15d-PGJ2 is less clear. nih.gov

Inhibition of Cell Proliferation and Growth

15d-PGJ2 demonstrates potent anti-proliferative effects across a wide range of cancer cell types. nih.govmdpi.comnih.govresearchgate.net It has been shown to inhibit the growth of uterine sarcoma cells, lung adenocarcinoma cells, osteosarcoma cells, and colon cancer cells, among others. nih.govmdpi.comnih.gov The anti-proliferative activity is often associated with the induction of cell cycle arrest and apoptosis. nih.gov For instance, in chondrosarcoma cells, the inhibition of cell proliferation is linked to the upregulation of the cyclin-dependent kinase inhibitor p21. iaea.org In lung adenocarcinoma cell lines, 15d-PGJ2 significantly inhibits not only proliferation but also cell migration and colony formation. nih.gov Similarly, in osteosarcoma cells, 15d-PGJ2 substantially decreases cell viability, colony formation, and wound closure capability. mdpi.com Notably, the inhibitory effects of 15d-PGJ2 on proliferation appear to be more pronounced in malignant cells compared to their non-malignant counterparts. mdpi.com

Below is a table summarizing research findings on the inhibition of cell proliferation and growth by 15d-PGJ2 in various cancer cell lines.

| Cell Line | Cancer Type | Observed Effects | Reference |

| HL-60 | Human Leukemia | Synergistic reduction in viable cells with TRAIL | bohrium.com |

| K562 | Human Leukemia | Sensitization to TRAIL-induced apoptosis | bohrium.com |

| SNU-C4 | Human Colorectal Cancer | Sensitization to TRAIL-induced apoptosis | bohrium.com |

| HCT116 | Colon Cancer | Sensitization to TRAIL-induced cytotoxicity | aacrjournals.org |

| OUMS-27 | Human Chondrosarcoma | Inhibition of cell proliferation, induction of p21 | iaea.org |

| A549 | Lung Adenocarcinoma | Inhibition of cell viability, proliferation, and migration | nih.gov |

| H1299 | Lung Adenocarcinoma | Inhibition of cell viability, proliferation, and migration | nih.gov |

| H23 | Lung Adenocarcinoma | Inhibition of cell viability, proliferation, and migration | nih.gov |

| U2-OS | Osteosarcoma | Decreased cell viability, colony formation, and wound closure | mdpi.com |

| Saos-2 | Osteosarcoma | Decreased cell viability, colony formation, and wound closure | mdpi.com |

| MG-63 | Osteosarcoma | Significant growth inhibition | mdpi.com |

| MCF-7 | Human Breast Cancer | Inhibition of invasion | nih.gov |

Regulation of Cell Differentiation

15d-PGJ2 demonstrates a profound ability to regulate the differentiation pathways of various cell types, often through its interaction with the peroxisome proliferator-activated receptor-gamma (PPARγ).

Adipocyte and Osteoblast Differentiation: 15d-PGJ2 is a well-established endogenous ligand for PPARγ, a key transcription factor in adipogenesis. By activating PPARγ, 15d-PGJ2 promotes the differentiation of mesenchymal stem cells into adipocytes. nih.govnih.gov Conversely, this activation of PPARγ can suppress osteoblastogenesis, thereby inhibiting bone formation. nih.gov This reciprocal regulation highlights a critical role for 15d-PGJ2 in the lineage commitment of mesenchymal stem cells.

Neuronal Differentiation: The influence of 15d-PGJ2 extends to the nervous system, where it can promote neuronal differentiation. It has been shown to induce the differentiation of rat embryonic midbrain cells into dopaminergic neurons in a manner dependent on PPARγ. researchgate.net Furthermore, 15d-PGJ2 can enhance nerve growth factor (NGF)-induced neurite outgrowth, suggesting a cooperative role in neuronal development and regeneration. researchgate.net However, its effects on neural progenitor cells can be biphasic, facilitating proliferation at low concentrations and suppressing it at higher concentrations. doi.org

Impact on Cancer Stem Cell Activity

Emerging research indicates that 15d-PGJ2 can negatively impact the activity of cancer stem cells (CSCs), which are a subpopulation of tumor cells responsible for initiation, maintenance, and recurrence of cancer. Although direct evidence is still being gathered, studies have shown that 15d-PGJ2 can inhibit the function of CSCs. nih.govresearchgate.net Specifically, it has been found to inhibit the expression of genes related to "stemness" in bladder cancer cells. nih.gov Moreover, PPARγ agonists, including 15d-PGJ2, have been shown to restrict the stem cell characteristics of liver cancer cells and inhibit the growth and expansion of brain tumor stem cells. nih.govnih.gov

Induction of Stress Granule (SG) Formation and TRAF2 Sequestration

In response to cellular stress, 15d-PGJ2 is a potent inducer of stress granules (SGs). SGs are dense cytoplasmic aggregates of proteins and mRNAs that form when translation initiation is stalled, serving as a protective mechanism. The formation of SGs is a key component of the integrated stress response (ISR).

15d-PGJ2 triggers the phosphorylation of eukaryotic initiation factor 2α (eIF2α), a critical event that leads to the repression of bulk translation and the subsequent assembly of SGs. While 15d-PGJ2 is a confirmed inducer of SG formation, it is also a generally observed phenomenon that under cellular stress, key signaling molecules can be sequestered into these granules, thereby interrupting their normal function. One such molecule is TNF receptor-associated factor 2 (TRAF2), a critical adapter protein in the TNF-α signaling pathway that leads to NF-κB activation. nih.govnih.gov The sequestration of TRAF2 into SGs under general stress conditions serves to block pro-inflammatory signaling pathways. nih.govnih.gov

Modulation of Protein Turnover and Degradation

15d-PGJ2 significantly modulates protein homeostasis by directly targeting the ubiquitin-proteasome system (UPS). The UPS is the primary pathway for the degradation of most intracellular proteins, playing a crucial role in regulating numerous cellular processes.

Research has shown that 15d-PGJ2 can covalently modify and inhibit the proteasome. nih.govresearchgate.netfrontiersin.org This inhibitory action is highly specific, targeting multiple proteins exclusively within the 19S regulatory particle of the 26S proteasome. nih.govresearchgate.netfrontiersin.org The modification occurs via a Michael addition reaction between the electrophilic α,β-unsaturated carbonyl group in the cyclopentenone ring of 15d-PGJ2 and cysteine residues on the proteasome subunit proteins. researchgate.net This inhibition of proteasome activity leads to a subsequent accumulation of poly-ubiquitinated proteins within the cell, demonstrating a significant disruption of normal protein turnover and degradation. nih.govfrontiersin.org

Interaction with Neuronal Plasma Membrane Proteins

Proteomic studies have identified that 15d-PGJ2 directly interacts with a distinct set of proteins located in the neuronal plasma membrane. nih.govplos.orgresearchgate.netresearchgate.net These interactions are independent of its well-known nuclear receptor PPARγ and are thought to contribute to its neurotoxic effects at higher concentrations. researchgate.nethimeji-du.ac.jpnih.gov The identified target proteins fall into several functional classes, including glycolytic enzymes and molecular chaperones. nih.govplos.orgresearchgate.net

Glycolytic Enzymes (Enolase 2, Pyruvate Kinase M1, Glyceraldehyde 3-Phosphate Dehydrogenase)

Several key enzymes of the glycolytic pathway have been identified as direct targets of 15d-PGJ2 in the neuronal plasma membrane. nih.govplos.orgresearchgate.net

Enolase 2 (Neuron-Specific Enolase): This glycolytic enzyme is a confirmed target of 15d-PGJ2. nih.govresearchgate.net Beyond its metabolic role, membrane-associated Enolase 2 is implicated in neuronal survival and differentiation signaling. mdpi.commdpi.com

Pyruvate Kinase M1 (PKM1): 15d-PGJ2 has been shown to bind to PKM1 in the neuronal membrane. nih.govresearchgate.net PKM1 is a critical enzyme in the final step of glycolysis. mdpi.com

Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH): GAPDH is another glycolytic enzyme identified as a binding partner for 15d-PGJ2 on the neuronal surface. nih.govresearchgate.net

The interaction of 15d-PGJ2 with these enzymes suggests a potential mechanism for disrupting neuronal energy metabolism and signaling.

| Protein Target | Primary Function | Reference |

|---|---|---|

| Enolase 2 | Glycolytic enzyme, involved in neuronal survival and differentiation | nih.govresearchgate.netmdpi.commdpi.com |

| Pyruvate Kinase M1 (PKM1) | Glycolytic enzyme, catalyzes the final step of glycolysis | nih.govresearchgate.netmdpi.com |

| Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH) | Glycolytic enzyme | nih.govresearchgate.net |

Molecular Chaperones (Heat Shock Protein 8, T-Complex Protein 1 Subunit α)

Molecular chaperones, responsible for maintaining protein folding and stability, are also targets of 15d-PGJ2 at the neuronal plasma membrane. nih.govplos.orgresearchgate.net

Heat Shock Protein 8 (HspA8/Hsc70): This molecular chaperone, involved in protein folding and degradation, has been identified as a 15d-PGJ2 interacting protein. nih.govresearchgate.netresearchgate.net Hsps play critical roles in regulating cell growth and survival, particularly during development and under stress conditions. frontiersin.org

T-Complex Protein 1 Subunit α (TCP1α): This protein is a subunit of a molecular chaperone complex involved in the folding of key cytoskeletal proteins like actin and tubulin. researchgate.net

The modification of these chaperones by 15d-PGJ2 could interfere with cellular protein quality control and cytoskeletal dynamics.

| Protein Target | Primary Function | Reference |

|---|---|---|

| Heat Shock Protein 8 (HspA8) | Molecular chaperone involved in protein maturation, re-folding, and degradation | nih.govresearchgate.netresearchgate.netfrontiersin.org |

| T-Complex Protein 1 Subunit α (TCP1α) | Subunit of a molecular chaperone complex for actin and tubulin folding | researchgate.net |

Cytoskeletal Proteins (Actin β, F-Actin-Capping Protein, Tubulin β, Internexin α)

15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) has been shown to interact with and modulate the function of several key cytoskeletal proteins, leading to significant effects on cellular structure and division. These interactions are often mediated by the formation of covalent adducts, altering the protein's structure and function.

Actin β

Research has identified β-actin as a primary cellular target of 15d-PGJ2. nih.govacs.org In human neuroblastoma SH-SY5Y cells, biotinylated 15d-PGJ2 was used to identify its protein targets, with β-actin being the most prominently adducted protein. nih.govacs.org The interaction is specific, with 15d-PGJ2 binding covalently to the Cys374 residue of actin through a Michael adduction. nih.govacs.org This binding event induces a conformational change in the actin protein, which disrupts the actin cytoskeleton. nih.govacs.org

Functionally, this interaction leads to marked morphological changes in the actin filament network, specifically promoting the depolymerization of F-actin and impairing the polymerization of G-actin. nih.govacs.org Computational studies have suggested that the covalent binding of 15d-PGJ2 distorts actin subdomains 2 and 4, which are crucial for nucleotide binding and exchange, thereby hindering the polymerization process. nih.govacs.org

Table 1: Effects of 15d-PGJ2 on Actin β

| Effect | Mechanism | Cell Type | Reference |

|---|---|---|---|

| F-actin depolymerization | Covalent binding to Cys374, inducing conformational change | Human neuroblastoma SH-SY5Y cells | nih.govacs.org |

| Impaired G-actin polymerization | Distortion of nucleotide binding sites | Human neuroblastoma SH-SY5Y cells | nih.govacs.org |

F-Actin-Capping Protein

Studies have identified F-Actin-Capping Protein (also known as CapZ) as a target of 15d-PGJ2. Specifically, the alpha 2 subunit (CapZα2) was identified as a membrane target protein for 15d-PGJ2 in neuronal plasma membranes. plos.orgresearchgate.net This interaction suggests a potential role for 15d-PGJ2 in modulating the dynamics of actin filament capping, which is a critical process for regulating actin polymerization and cell motility.

Tubulin β

15d-PGJ2 has been identified as a tubulin-binding agent that destabilizes microtubules and induces mitotic arrest. nih.govnih.govnih.govkisti.re.kr In MCF-7 breast cancer cells, treatment with 15d-PGJ2 led to a significant disruption of the microtubule network and an accumulation of cells in the G2/M phase of the cell cycle. nih.gov This disruption is associated with mitotic abnormalities, including the failure to form a stable metaphase plate and complete cytokinesis. nih.govkisti.re.kr

The mechanism of action involves the direct binding of 15d-PGJ2 to tubulin. Mass spectrometry analysis has revealed that 15d-PGJ2 forms a covalent adduct with at least four cysteine residues present in both α- and β-tubulin. nih.govkisti.re.kr This binding destabilizes the microtubule structure, leading to the observed effects on cell division. nih.govnih.gov In mesangial cells, 15d-PGJ2 was also found to induce an early reorganization of tubulin. nih.gov

Table 2: Effects of 15d-PGJ2 on Tubulin β

| Effect | Mechanism | Cell Type | Reference |

|---|---|---|---|

| Microtubule destabilization | Covalent adduct formation with cysteine residues in α- and β-tubulin | MCF-7 breast cancer cells | nih.govkisti.re.kr |

| Mitotic arrest | Disruption of microtubule network | MCF-7 breast cancer cells | nih.govnih.govnih.gov |

Internexin α

Internexin α has been identified as a neuronal plasma membrane target protein for 15d-PGJ2. plos.orghimeji-du.ac.jp As a type IV intermediate filament protein primarily expressed in the central nervous system, the interaction with 15d-PGJ2 suggests a potential impact on the neuronal cytoskeleton. The functional consequences of this specific interaction require further investigation.

Biological Roles and Pathophysiological Implications of 15d Pgj2

Anti-inflammatory and Immunomodulatory Effects

15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), a cyclopentenone prostaglandin (B15479496) derived from prostaglandin D₂, is a significant endogenous modulator of inflammatory and immune responses. frontiersin.org Its actions are multifaceted, influencing a wide array of cellular processes to resolve inflammation. physiology.org

15d-PGJ₂ has been demonstrated to be a potent inhibitor of proinflammatory cytokine production across various cell types. oup.comoup.com This inhibitory action is crucial in mitigating the intensity of inflammatory reactions. Research has shown that 15d-PGJ₂ can significantly reduce the expression and release of several key cytokines involved in the inflammatory cascade.

In models of gouty arthritis, 15d-PGJ₂ has been shown to inhibit the release of Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-17 (IL-17), and Interleukin-33 (IL-33). nih.govresearchgate.net Similarly, in primary rat astrocytes, 15d-PGJ₂ dose-dependently inhibits the production of TNF-α, IL-1β, and IL-6 induced by inflammatory stimuli. aai.org Its anti-inflammatory properties are also evident in its ability to decrease the gene expression of TNF-α, IL-6, and Interleukin-12 (IL-12) in various in vitro and in vivo models. oup.comoup.comresearchgate.net This broad-spectrum inhibition of key proinflammatory cytokines underscores the significant role of 15d-PGJ₂ in controlling inflammation.

Table 1: Effects of 15d-PGJ₂ on Proinflammatory Cytokine Production

| Cytokine | Effect of 15d-PGJ₂ | Context/Model | Citation |

|---|---|---|---|

| TNF-α | Inhibition | Gouty arthritis, primary astrocytes, various inflammatory models | nih.govresearchgate.netaai.org |

| IL-1β | Inhibition | Gouty arthritis, primary astrocytes | nih.govresearchgate.netaai.org |

| IL-6 | Inhibition | Gouty arthritis, primary astrocytes, various inflammatory models | frontiersin.orgnih.govresearchgate.netaai.org |

| IL-17 | Inhibition | Gouty arthritis, eosinophil-induced diseases | nih.govresearchgate.net |